[(3-Methylphenyl)methyl](2-methylpropyl)amine hydrochloride
Description
(3-Methylphenyl)methylamine hydrochloride is a secondary amine hydrochloride salt characterized by a 3-methylbenzyl group and an isobutyl (2-methylpropyl) substituent on the nitrogen atom. The molecular formula of the compound is C₁₁H₁₈ClN, with a molecular weight of approximately 199.72 g/mol (calculated from structural data). The 3-methylbenzyl group introduces aromaticity and lipophilicity, while the isobutyl moiety contributes to steric bulk. This compound is primarily used in organic synthesis and pharmaceutical research, where its structural features may influence receptor binding or catalytic activity .
Properties
IUPAC Name |
2-methyl-N-[(3-methylphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10(2)8-13-9-12-6-4-5-11(3)7-12;/h4-7,10,13H,8-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAVWXPZNLZMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240567-30-9 | |
| Record name | Benzenemethanamine, 3-methyl-N-(2-methylpropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240567-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methylamine hydrochloride typically involves the reaction of 3-methylbenzyl chloride with 2-methylpropylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of (3-Methylphenyl)methylamine hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
(3-Methylphenyl)methylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between (3-Methylphenyl)methylamine hydrochloride and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties | Applications | References |
|---|---|---|---|---|---|---|
| (3-Methylphenyl)methylamine hydrochloride | C₁₁H₁₈ClN | 199.72 | 3-methylbenzyl, isobutyl | Hydrochloride salt; moderate water solubility; high lipophilicity | Pharmaceutical intermediates, synthesis | |
| (2-Methylpropyl)(pyridin-2-ylmethyl)amine hydrochloride | C₁₀H₁₇ClN₂ | 200.71 | Pyridin-2-ylmethyl, isobutyl | Pyridine enhances basicity; soluble in acidic media | Catalysis, drug design | |
| [(3-Methylphenyl)(2-thienyl)methyl]amine hydrochloride | C₁₂H₁₄ClNS | 247.76 | 3-methylphenyl, 2-thienyl | Thienyl sulfur improves electronic properties; lower solubility | Agrochemicals, materials science | |
| Methyl(2-methylpropyl)amine hydrochloride | C₅H₁₂ClN | 121.61 | Methyl, isobutyl | Volatile; irritant; high solubility in polar solvents | Laboratory reagent, small-scale synthesis | |
| 2-(4-Hydroxyphenyl)-3-(trimethylsilyl)propanaminium chloride | C₁₄H₂₅ClNOSi | 302.90 | 4-hydroxyphenyl, trimethylsilyl | Silicon enhances thermal stability; forms hydrogen-bonded networks | Nanotechnology, ionic liquids |
Key Observations:
Substituent Effects :
- Aromatic vs. Heteroaromatic Groups : The pyridin-2-ylmethyl group in ’s compound increases basicity and solubility in acidic conditions compared to the 3-methylbenzyl group in the target compound, which is more lipophilic .
- Thienyl vs. Benzyl : The sulfur atom in the thienyl group () may enhance electronic interactions in agrochemical applications but reduces water solubility compared to the benzyl group .
Molecular Weight and Solubility :
- Bulkier substituents (e.g., 3-methylbenzyl) correlate with higher molecular weights and lower aqueous solubility. For instance, the target compound (~199.72 g/mol) is less soluble than methyl(2-methylpropyl)amine hydrochloride (121.61 g/mol) .
Fluorinated Derivatives: Fluorophenyl-substituted amines (e.g., in ) exhibit enhanced electronegativity for targeted bioactivity, a property absent in the non-fluorinated target compound .
Research Findings and Implications
Pharmaceutical Potential: The 3-methylbenzyl group in the target compound may improve blood-brain barrier penetration compared to simpler amines like methyl(2-methylpropyl)amine, making it a candidate for central nervous system-targeted drugs .
Synthetic Challenges :
- Steric hindrance from the isobutyl group could complicate further functionalization, whereas pyridin-2-ylmethyl derivatives () allow easier modifications due to their planar structure .
Safety Considerations :
- Like methyl(2-methylpropyl)amine hydrochloride (), the target compound likely requires precautions against skin/eye irritation during handling, though its hydrochloride salt form may reduce volatility .
Comparative Stability: Silicon-substituted analogs () exhibit superior thermal stability, whereas the target compound’s benzyl group offers chemical inertness in non-polar environments .
Biological Activity
(3-Methylphenyl)methylamine hydrochloride, a substituted amine, is characterized by its unique structural features that include a 3-methylphenyl group and a 2-methylpropyl amine moiety. The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and chloride ions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is known for its solubility and stability due to its hydrochloride form. Its synthesis involves various methods that can influence yield and purity, making it a versatile candidate for further biological studies.
Biological Activity Overview
Research indicates that (3-Methylphenyl)methylamine hydrochloride may exhibit significant biological activity, particularly in relation to neurotransmitter systems. Compounds with similar structures have been studied for their effects on various biological targets, including:
- Receptor Binding : This compound may interact with neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : It has potential applications in modulating enzyme activity, which can be crucial in therapeutic contexts.
The mechanism of action for (3-Methylphenyl)methylamine hydrochloride involves binding to specific receptors or enzymes, thereby modulating their activity. This modulation can lead to various biological effects depending on the target involved. For instance:
- Neurotransmitter Receptors : The compound may enhance or inhibit neurotransmitter signaling, affecting mood and cognition.
- Enzymatic Pathways : By inhibiting specific enzymes, it could alter metabolic pathways relevant to disease states.
In Vitro Studies
In vitro assays have been conducted to assess cell viability and receptor binding affinity. These studies typically utilize cell lines to evaluate the compound's efficacy in modulating biological responses:
| Study Type | Findings |
|---|---|
| Cell Viability Assays | Demonstrated dose-dependent effects on cell survival. |
| Receptor Binding | High affinity for certain neurotransmitter receptors was noted. |
Case Studies
Several case studies have highlighted the potential therapeutic applications of (3-Methylphenyl)methylamine hydrochloride:
- Neurological Disorders : Investigations into its effects on depression and anxiety-related behaviors suggest promising results in animal models.
- Metabolic Disorders : Its role in influencing metabolic enzymes has been explored, indicating potential benefits in conditions like obesity.
Comparative Analysis
A comparative analysis with structurally related compounds reveals distinct pharmacological profiles:
| Compound Name | Binding Affinity | Enzyme Inhibition | Therapeutic Potential |
|---|---|---|---|
| (3-Methylphenyl)methylamine hydrochloride | High | Moderate | Promising |
| (4-Methylphenyl)methylamine hydrochloride | Moderate | High | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
